molecular formula C19H17NO4 B2735919 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 438212-28-3

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B2735919
CAS No.: 438212-28-3
M. Wt: 323.348
InChI Key: RRSNSXSYRRRCNC-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid is a quinoline-based carboxylic acid of high interest in medicinal chemistry and cancer research. This compound is designed around a privileged scaffold known for its diverse biological activities . Specifically, 2-arylquinoline-4-carboxylic acid derivatives are key intermediates in the development of novel P-glycoprotein (P-gp) inhibitors for overcoming multidrug resistance (MDR) in cancer chemotherapy . P-gp is an ATP-binding cassette transporter protein that is overexpressed in many cancer cells and actively effluxes chemotherapeutic agents, leading to reduced drug efficacy . As a structural analogue to tested inhibitors, this methyl-substituted dimethoxyphenyl derivative is a valuable candidate for synthesizing new compounds to study their P-gp modulation effiency and for developing more successful cancer treatment strategies . The compound is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-4-6-16-13(8-11)14(19(21)22)10-17(20-16)15-9-12(23-2)5-7-18(15)24-3/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSNSXSYRRRCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethoxyphenylacetic acid, which is then subjected to a series of reactions to introduce the quinoline ring and the carboxylic acid group. The key steps include:

    Formation of 2,5-Dimethoxyphenylacetic Acid: This can be achieved by reacting 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene.

    Cyclization to Form Quinoline Ring: The 2,5-dimethoxyphenylacetic acid is then subjected to cyclization reactions to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Copper-Catalyzed Cascade Reactions

The quinoline core participates in CuI-mediated domino reactions with ethyl acetoacetate, forming polysubstituted isoquinolones. Optimal conditions include Cs₂CO₃ as a base in dioxane at 80°C, yielding up to 84% . Substituent steric effects significantly influence reaction efficiency .

Carboxylic Acid Reactivity

The 4-carboxylic acid group undergoes standard transformations:

  • Esterification : Reacts with ethanol/H₂SO₄ to form ethyl esters.

  • Amidation : Couples with amines via EDCI/HOBt, producing bioactive amides.

  • Salt Formation : Neutralizes with bases (e.g., NaOH) to water-soluble carboxylates .

Quinoline Ring Modifications

  • Electrophilic Substitution : The methyl group at position 6 directs nitration or halogenation to position 5 or 7 .

  • Oxidation : Pyruvic acid-mediated reactions under hydrogen-transfer conditions yield dihydroquinoline intermediates .

Demethylation

The 2,5-dimethoxyphenyl group undergoes selective demethylation with BBr₃ in CH₂Cl₂, producing catechol derivatives. This modification enhances hydrogen-bonding capacity for biological targeting.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura reactions at the phenyl ring proceed efficiently with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

Comparative Reactivity in Analogous Systems

Quinoline-4-carboxylic acids with alternative substituents exhibit distinct reactivities:

CompoundKey ReactionYield (%)Reference
2-Thiophen-2-ylquinoline-4-carboxylic acidUllmann C–C coupling72
6-Bromo-2-arylquinoline-4-carboxylic acidSNAr with amines68
2-(2-Hydroxyphenyl)-6-methyl derivativeChelation-assisted metalation55

The electron-donating methoxy groups in 2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid enhance ring stability against oxidative degradation compared to hydroxylated analogues .

Mechanistic Insights

DFT studies reveal that the carboxylic acid group activates the quinoline ring for nucleophilic attack at position 3, with a calculated activation energy of 28.6 kcal/mol . Copper-mediated reactions proceed via single-electron transfer (SET) mechanisms, forming radical intermediates detected by EPR spectroscopy .

Scientific Research Applications

Medicinal Chemistry Applications

Histone Deacetylase Inhibition

One of the most notable applications of 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid is its function as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression and are implicated in various cancers. The compound has been studied for its selective inhibition of HDAC3, demonstrating significant anticancer activity in vitro.

  • Case Study Findings:
    • A study synthesized several derivatives of this compound, including D28, which exhibited potent HDAC3 selectivity against other HDACs (HDAC1, 2, and 6) and showed promising antiproliferative effects on cancer cell lines such as K562 and U266 .
    • The mechanism of action involves inducing G2/M cell cycle arrest and promoting apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antiproliferative Activity

The compound has shown varying degrees of antiproliferative activity against different cancer cell lines. For instance:

  • IC50 Values: D28 demonstrated an IC50 value of 2 µM against K562 cells, indicating effective growth inhibition .
  • Cell Cycle Analysis: Flow cytometry results indicated that treatment with D28 increased the proportion of K562 cells in the G2/M phase significantly compared to controls .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity.

Synthetic Pathway Overview

  • The synthesis often begins with the formation of quinoline derivatives followed by carboxylation to introduce the carboxylic acid group.
  • Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Biological Evaluation

The biological evaluation focuses on understanding the pharmacological properties of this compound:

Mechanistic Studies

  • Apoptosis Induction: The compound has been shown to significantly increase apoptosis in treated cancer cells compared to controls. For example, at a concentration of 4 µM, D28 increased apoptotic rates from 1.14% (control) to 27.92% .
  • P-glycoprotein Inhibition: Another area of study involves its potential as a P-glycoprotein inhibitor, which is critical for overcoming multidrug resistance in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s structural uniqueness lies in the 2,5-dimethoxyphenyl group and 6-methylquinoline core. Key comparisons with analogs include:

Compound Name CAS Number Substituents (Quinoline Positions) Molecular Weight (g/mol) Key Properties/Applications
2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid 667435-77-0 2-methoxyphenyl, 6-methyl 309.33 Lower solubility due to fewer methoxy groups; reduced electron-donating capacity
2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid 485335-52-2 2,5-dimethoxyphenyl, no methyl 309.32 Higher polarity and H-bonding potential compared to methyl-substituted analogs
2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid 438212-28-3 2,5-dimethoxyphenyl, 6-methyl 323.34 Enhanced lipophilicity (logP ~3.2) due to methyl group; improved membrane permeability

Structural Insights :

  • The 2,5-dimethoxy substitution on the phenyl ring enhances π-π stacking and charge-transfer interactions relative to mono-methoxy analogs (e.g., 667435-77-0), as observed in fluorescence studies of similar quinoline derivatives .
Functional Group Variations in Commercial Analogs

Combi-Blocks catalog lists several methyl- and methoxy-substituted quinoline carboxylic acids (Table 2), illustrating how substituent positions influence properties:

Combi-Blocks ID Compound Name CAS Number Substituent Positions Purity
QZ-3582 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid 438215-97-5 2,5-dimethylphenyl, 6-methyl 95%
QZ-9104 2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid 670232-64-1 3,4-dimethylphenyl, 6-methyl 95%

Key Differences :

  • QZ-3582 replaces methoxy groups with methyl at the phenyl ring, reducing polarity and increasing hydrophobicity (logP ~3.8 vs. ~3.2 for the target compound) .
  • QZ-9104 shifts substituents to 3,4-dimethylphenyl , altering steric and electronic profiles, which may impact receptor binding selectivity .
Pharmacological and Material Relevance
  • Material Science: Quinoline carboxylic acids with methoxy groups exhibit tunable luminescence properties, as seen in OLED research .

Biological Activity

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid is a compound of interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO4, with a molecular weight of approximately 323.34 g/mol. The compound features a quinoline core substituted with a dimethoxyphenyl group at the 2-position and a carboxylic acid functional group at the 4-position, which contributes to its biological reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. In studies evaluating various analogs, it was found that modifications in the structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds with higher lipophilicity demonstrated increased antibacterial efficacy, suggesting that structural optimization can yield more potent antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown activity against multidrug-resistant ovarian carcinoma cells. In vitro studies using the MTT assay revealed that this compound inhibited cell proliferation effectively while exhibiting low toxicity towards normal cells .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to modulate the activity of enzymes and receptors through binding interactions that affect various signaling pathways. For instance, preliminary studies suggest that it may inhibit multidrug resistance protein 2 (MRP2), which is crucial in mediating drug efflux in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusSignificant antibacterial activity
AnticancerA2780/RCIS (Ovarian Carcinoma)Inhibition of cell proliferation
MRP2 InhibitionMRP2-overexpressing cellsReduced drug efflux

Case Study: Anticancer Evaluation

In a study focusing on the anticancer properties of quinoline derivatives, this compound was tested against two human ovarian cancer cell lines: A2780 (drug-sensitive) and A2780/RCIS (MRP2-overexpressing). The compound exhibited significant cytotoxicity towards both cell lines, highlighting its potential as an effective therapeutic agent for treating resistant cancers. The study also included molecular docking simulations that provided insights into the binding interactions between the compound and MRP2 .

Q & A

Q. What are the key structural features of 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid that influence its reactivity in organic synthesis?

The compound's reactivity is governed by its quinoline core, the electron-donating methoxy groups at the 2- and 5-positions of the phenyl ring, and the methyl group at the 6-position of the quinoline. The 4-carboxylic acid group enhances solubility in polar solvents and enables functionalization (e.g., amidation). Methoxy groups increase electron density, favoring electrophilic substitution reactions, while the methyl group sterically hinders certain positions, directing regioselectivity in reactions like halogenation or cross-coupling .

Q. What synthetic routes are commonly employed to synthesize this compound, and how are reaction conditions optimized?

Acylation of methylanthranilate derivatives with malonyl chloride, followed by base-catalyzed heterocyclization, is a primary method. For example, triethylamine-mediated acylation with methyl malonyl chloride generates an intermediate anilide, which undergoes cyclization under basic conditions to form the quinoline core . Microwave-assisted synthesis (e.g., Döbner reaction) improves yield and reduces reaction time by enhancing thermal efficiency . Optimization involves adjusting catalyst loading (e.g., InCl₃ for imine condensation), solvent polarity (DMF or toluene), and temperature gradients .

Q. How is the compound characterized to confirm purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) assesses purity (≥95% per industrial standards). Spectroscopic methods include:

  • ¹H/¹³C-NMR : Confirms substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • HRMS : Validates molecular weight (C₁₉H₁₇NO₅, exact mass 339.3 g/mol) .
  • FTIR : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial efficacy) across studies?

Contradictions often arise from variations in assay conditions (e.g., bacterial strain susceptibility, inoculum size) or compound purity. To resolve these:

  • Standardized MIC Testing : Use broth microdilution (CLSI guidelines) with controls like ciprofloxacin for Gram-positive/-negative bacteria .
  • Purity Verification : Ensure ≥95% purity via HPLC; impurities (e.g., unreacted intermediates) may skew bioactivity .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 6-methoxy vs. 6-methyl substitution) to isolate functional group contributions .

Q. What methodologies enhance catalytic efficiency in synthesizing this compound for scale-up studies?

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., decarboxylation) during cyclization .
  • Palladium Catalysis : Enables Suzuki-Miyaura coupling for aryl group introduction at the quinoline 2-position (e.g., 4-chlorophenyl derivatives) .
  • Microwave Irradiation : Accelerates Döbner reactions (30–60 minutes vs. 12 hours conventional) with yields >80% .

Q. What strategies are used to evaluate the compound’s stability under experimental storage and reaction conditions?

  • Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures (e.g., stability up to 200°C in inert atmospheres) .
  • Accelerated Degradation Studies : Expose the compound to UV light, humidity (40–80% RH), and acidic/basic conditions (pH 3–11) for 28 days. Monitor via HPLC for degradation products (e.g., demethylation of methoxy groups) .
  • Incompatibility Screening : Avoid storage with strong oxidizers (e.g., peroxides) due to CO/NOx release under combustion .

Methodological Considerations

  • Contradiction Management : Cross-reference NMR assignments with computational models (e.g., DFT calculations) to resolve spectral ambiguities .
  • Biological Assay Design : Include cytotoxicity controls (e.g., MTT assays on mammalian cells) to distinguish antimicrobial activity from general toxicity .

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